

Angiogenin (108-122) solubility problems and solutions

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Compound of Interest

Compound Name: Angiogenin (108-122)

Cat. No.: B15571401

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Angiogenin (108-122) Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Angiogenin (108-122)**. Here, you will find information on solubility, aggregation, and handling of this peptide to ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is Angiogenin (108-122) and what is its primary function?

Angiogenin (108-122) is a synthetic peptide fragment derived from the C-terminus of human angiogenin.[1][2] The full-length protein, angiogenin, is a potent stimulator of angiogenesis, the formation of new blood vessels.[3] The (108-122) fragment itself has been shown to inhibit the enzymatic and biological activities of the full-length angiogenin.[1] It is investigated as a potential therapeutic agent for diseases where angiogenesis is implicated, such as cancer, as well as for inflammatory, fibrotic, and neurodegenerative diseases.[4]

Q2: What is the amino acid sequence and molecular weight of Angiogenin (108-122)?

The amino acid sequence of **Angiogenin (108-122)** is Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg. The molecular weight is approximately 1780.98 g/mol .[1][4]

Q3: How should I store lyophilized **Angiogenin (108-122)**?



For long-term stability, lyophilized **Angiogenin (108-122)** should be stored at -20°C or -80°C in a desiccated environment.[5] To prevent degradation from moisture and air, it is advisable to minimize the frequency of opening the vial.[5]

Q4: How should I store Angiogenin (108-122) once it is in solution?

Once dissolved, it is best to prepare single-use aliquots of the peptide solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[5] These aliquots should be stored at -20°C or -80°C.[4][5]

Troubleshooting Guide: Solubility Problems

One of the most common challenges encountered with synthetic peptides like **Angiogenin** (108-122) is achieving complete solubilization. The following guide provides a systematic approach to dissolving this peptide.

Initial Solubility Assessment

The solubility of a peptide is largely determined by its amino acid composition and overall charge. The charge of **Angiogenin (108-122)** can be estimated by assigning a charge to its acidic and basic residues at a neutral pH.

- Acidic residues (negative charge): Aspartic acid (D), Glutamic acid (E), and the C-terminal COOH group.
- Basic residues (positive charge): Arginine (R), Lysine (K), Histidine (H), and the N-terminal -NH2 group.

Based on its sequence, **Angiogenin (108-122)** has a slightly negative to neutral net charge at pH 7. This information guides the initial choice of solvent.

Solubility Data

Quantitative solubility data for **Angiogenin (108-122)** is not extensively published. The following table summarizes the available qualitative information and recommended solvents.



Solvent	Solubility	Remarks
Water (Sterile, Purified)	Soluble[1][4]	Often the first solvent to try. Sonication may aid dissolution.
0.1 M Ammonium Bicarbonate	Recommended for acidic peptides[5]	Use if the peptide is insoluble in water. Helps to increase the net negative charge.
10% (v/v) Acetic Acid	Recommended for basic peptides[5]	An alternative if the peptide has a net positive charge.
Dimethyl Sulfoxide (DMSO)	Soluble[1]	A good option for hydrophobic peptides or as a last resort.

Experimental Protocol: Reconstituting Lyophilized Angiogenin (108-122)

This protocol provides a step-by-step method for dissolving lyophilized Angiogenin (108-122).

Materials:

- Lyophilized Angiogenin (108-122)
- Sterile, purified water
- 0.1 M Ammonium Bicarbonate solution (if needed)
- 10% (v/v) Acetic Acid solution (if needed)
- Dimethyl Sulfoxide (DMSO) (if needed)
- Sterile, low-protein-binding microcentrifuge tubes
- Vortex mixer
- Bath sonicator

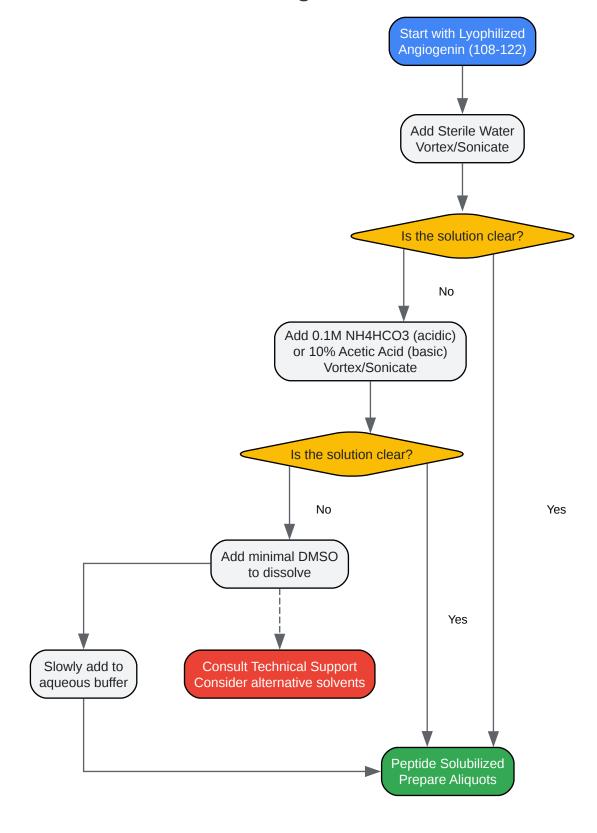
Procedure:



- Equilibrate the Peptide: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation.
- Initial Dissolution Attempt (Water):
 - Add a small amount of sterile, purified water to the vial to create a concentrated stock solution.
 - Vortex the solution for 30 seconds.
 - If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[5]
 - Visually inspect the solution for any undissolved particles. If the solution is clear, the peptide is soluble.
- Secondary Dissolution (if insoluble in water):
 - For potentially acidic peptides: If the peptide remains insoluble in water, add small aliquots (e.g., 5 μL) of 0.1 M ammonium bicarbonate to the suspension. Vortex after each addition and check for dissolution.[5]
 - For potentially basic peptides: Alternatively, if the peptide is suspected to be basic, use
 10% acetic acid in a similar manner.[5]
- Final Dissolution Step (Organic Solvent):
 - If the peptide is still not dissolved, a small amount of DMSO can be used to solubilize it.[1]
 - Once dissolved in DMSO, slowly add this solution dropwise to your aqueous buffer with constant, gentle agitation to prevent precipitation.
- Dilution and Storage:
 - Once the peptide is fully dissolved, it can be diluted to the final desired concentration with your experimental buffer.
 - Prepare single-use aliquots and store them at -20°C or -80°C.



Solubilization Workflow Diagram



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Caption: A step-by-step workflow for the solubilization of Angiogenin (108-122).

Troubleshooting Guide: Peptide Aggregation

Peptide aggregation can lead to insolubility and loss of biological activity. The following guide provides strategies to minimize aggregation of **Angiogenin (108-122)** in solution.

Common Causes of Aggregation

- Hydrophobic Interactions: The presence of hydrophobic amino acids can cause peptides to aggregate to minimize their exposure to water.
- Hydrogen Bonding: Extensive hydrogen bonding between peptide backbones can lead to the formation of gels or precipitates.
- Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, where their net charge is zero.

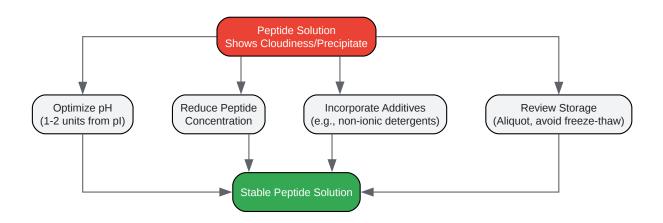
Solutions and Prevention Strategies



Strategy	Description
Optimize pH	Maintain the pH of the solution at least 1-2 units away from the peptide's isoelectric point (pI). For acidic peptides, a higher pH increases the net negative charge and improves solubility. For basic peptides, a lower pH increases the net positive charge.[5]
Reduce Concentration	If possible, work with lower peptide concentrations to reduce the likelihood of aggregation.[5]
Use Additives	Certain excipients can help prevent aggregation. The effectiveness of these is peptide-dependent and may require optimization. Examples include non-ionic detergents or chaotropic salts.[6]
Proper Storage	Store peptide solutions at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[5]
When diluting a concentrated stock from an organic solvent), add the stock from an organic solvent from a slowly and dropwise into the aqueous while gently stirring. This prevents lock from a slowly and dropwise into the aqueous from a slowly stirring from a slowly and dropwise into the aqueous from a slowly and dropwise	

Aggregation Prevention Workflow





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Caption: Key strategies for preventing aggregation of Angiogenin (108-122) in solution.

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